Rupintrivir Rupintrivir Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.
Rupintrivir is a rhinovirus 3C protease inhibitor in development for use against human rhinoviral (HRV) infections. Rupintrivir was active against all 48 HRV serotypes tested in a cell protection assay in H1-HeLa cells. It is designed to combat colds caused by rhinovirus.
Brand Name: Vulcanchem
CAS No.: 223537-30-2
VCID: VC0542073
InChI: InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1
SMILES: CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Molecular Formula: C31H39FN4O7
Molecular Weight: 598.7 g/mol

Rupintrivir

CAS No.: 223537-30-2

Inhibitors

VCID: VC0542073

Molecular Formula: C31H39FN4O7

Molecular Weight: 598.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Rupintrivir - 223537-30-2

CAS No. 223537-30-2
Product Name Rupintrivir
Molecular Formula C31H39FN4O7
Molecular Weight 598.7 g/mol
IUPAC Name ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Standard InChI InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1
Standard InChIKey CAYJBRBGZBCZKO-BHGBQCOSSA-N
Isomeric SMILES CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C
SMILES CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Canonical SMILES CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Appearance Solid powder
Description Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.
Rupintrivir is a rhinovirus 3C protease inhibitor in development for use against human rhinoviral (HRV) infections. Rupintrivir was active against all 48 HRV serotypes tested in a cell protection assay in H1-HeLa cells. It is designed to combat colds caused by rhinovirus.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (trans-(4S,2'R,5'S,3''S)-4-(2'-4-(4-fluorobenzyl)-6'-methyl-5'-((5''-methylisoxazole)-3''-carbonylamino)-4-oxoheptanoylamino))-5-(2''-oxopyrrolidin-3'''-yl)pent-2-enoic acid ethyl ester
AG 7088
AG-7088
AG7088
ethyl-3-((5'-methylisoxazole-3'-carbonyl)-Valpsi(COCH2)Phe(4-F)-(pyrrol-Ala))propenoate
rupintrivir
ruprintrivi
Reference 1: Rocha-Pereira J, Nascimento MS, Ma Q, Hilgenfeld R, Neyts J, Jochmans D. The enterovirus protease inhibitor rupintrivir exerts cross-genotypic anti-norovirus activity and clears cells from the norovirus replicon. Antimicrob Agents Chemother. 2014 Aug;58(8):4675-81. doi: 10.1128/AAC.02546-13. PubMed PMID: 24890597; PubMed Central PMCID: PMC4136040.
2: Zhang X, Song Z, Qin B, Zhang X, Chen L, Hu Y, Yuan Z. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model. Antiviral Res. 2013 Mar;97(3):264-9. doi: 10.1016/j.antiviral.2012.12.029. PubMed PMID: 23295352.
3: Wu C, Cai Q, Chen C, Li N, Peng X, Cai Y, Yin K, Chen X, Wang X, Zhang R, Liu L, Chen S, Li J, Lin T. Structures of Enterovirus 71 3C proteinase (strain E2004104-TW-CDC) and its complex with rupintrivir. Acta Crystallogr D Biol Crystallogr. 2013 May;69(Pt 5):866-71. doi: 10.1107/S0907444913002862. PubMed PMID: 23633597.
4: Hung HC, Wang HC, Shih SR, Teng IF, Tseng CP, Hsu JT. Synergistic inhibition of enterovirus 71 replication by interferon and rupintrivir. J Infect Dis. 2011 Jun 15;203(12):1784-90. doi: 10.1093/infdis/jir174. PubMed PMID: 21536800.
5: Zhang XN, Song ZG, Jiang T, Shi BS, Hu YW, Yuan ZH. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. World J Gastroenterol. 2010 Jan 14;16(2):201-9. PubMed PMID: 20066739; PubMed Central PMCID: PMC2806558.
6: Wang J, Fan T, Yao X, Wu Z, Guo L, Lei X, Wang J, Wang M, Jin Q, Cui S. Crystal structures of enterovirus 71 3C protease complexed with rupintrivir reveal the roles of catalytically important residues. J Virol. 2011 Oct;85(19):10021-30. doi: 10.1128/JVI.05107-11. PubMed PMID: 21813612; PubMed Central PMCID: PMC3196404.
7: Lacroix C, George S, Leyssen P, Hilgenfeld R, Neyts J. The enterovirus 3C protease inhibitor SG85 efficiently blocks rhinovirus replication and is not cross-resistant with rupintrivir. Antimicrob Agents Chemother. 2015 Sep;59(9):5814-8. doi: 10.1128/AAC.00534-15. PubMed PMID: 26055377; PubMed Central PMCID: PMC4538484.
8: Lu G, Qi J, Chen Z, Xu X, Gao F, Lin D, Qian W, Liu H, Jiang H, Yan J, Gao GF. Enterovirus 71 and coxsackievirus A16 3C proteases: binding to rupintrivir and their substrates and anti-hand, foot, and mouth disease virus drug design. J Virol. 2011 Oct;85(19):10319-31. doi: 10.1128/JVI.00787-11. PubMed PMID: 21795339; PubMed Central PMCID: PMC3196414.
9: Binford SL, Weady PT, Maldonado F, Brothers MA, Matthews DA, Patick AK. In vitro resistance study of rupintrivir, a novel inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 2007 Dec;51(12):4366-73. PubMed PMID: 17908951; PubMed Central PMCID: PMC2167992.
10: Binford SL, Maldonado F, Brothers MA, Weady PT, Zalman LS, Meador JW 3rd, Matthews DA, Patick AK. Conservation of amino acids in human rhinovirus 3C protease correlates with broad-spectrum antiviral activity of rupintrivir, a novel human rhinovirus 3C protease inhibitor. Antimicrob Agents Chemother. 2005 Feb;49(2):619-26. PubMed PMID: 15673742; PubMed Central PMCID: PMC547258.
11: Burns-Naas LA, Lee C, Evering W, Ahern L, Webber S, Zorbas M. Lack of respiratory and contact sensitizing potential of the intranasal antiviral drug candidate rupintrivir (AG7088): a weight-of-the-evidence evaluation. J Immunotoxicol. 2005 Jul 1;2(3):123-39. doi: 10.1080/15476910500203925. PubMed PMID: 18958666.
12: Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. doi: 10.3109/14756366.2015.1018245. PubMed PMID: 25792507.
13: Wang Y, Li G, Yuan S, Gao Q, Lan K, Altmeyer R, Zou G. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrob Agents Chemother. 2016 Aug 22;60(9):5357-67. doi: 10.1128/AAC.01073-16. PubMed PMID: 27353263; PubMed Central PMCID: PMC4997834.
14: Costenaro L, Kaczmarska Z, Arnan C, Janowski R, Coutard B, Solà M, Gorbalenya AE, Norder H, Canard B, Coll M. Structural basis for antiviral inhibition of the main protease, 3C, from human enterovirus 93. J Virol. 2011 Oct;85(20):10764-73. doi: 10.1128/JVI.05062-11. PubMed PMID: 21835784; PubMed Central PMCID: PMC3187475.
15: Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. doi: 10.1016/j.bpc.2016.09.005. PubMed PMID: 27668727.
16: Tijsma A, Franco D, Tucker S, Hilgenfeld R, Froeyen M, Leyssen P, Neyts J. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014 Nov;58(11):6990-2. doi: 10.1128/AAC.03328-14. PubMed PMID: 25199773; PubMed Central PMCID: PMC4249361.
17: Smee DF, Evans WJ, Nicolaou KC, Tarbet EB, Day CW. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Res. 2016 Jul;131:61-5. doi: 10.1016/j.antiviral.2016.04.003. PubMed PMID: 27063860; PubMed Central PMCID: PMC5100981.
18: Shang L, Wang Y, Qing J, Shu B, Cao L, Lou Z, Gong P, Sun Y, Yin Z. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014 Dec;112:47-58. doi: 10.1016/j.antiviral.2014.10.009. PubMed PMID: 25446894.
19: Mello C, Aguayo E, Rodriguez M, Lee G, Jordan R, Cihlar T, Birkus G. Multiple classes of antiviral agents exhibit in vitro activity against human rhinovirus type C. Antimicrob Agents Chemother. 2014;58(3):1546-55. doi: 10.1128/AAC.01746-13. PubMed PMID: 24366736; PubMed Central PMCID: PMC3957863.
20: Kawatkar SP, Gagnon M, Hoesch V, Tiong-Yip C, Johnson K, Ek M, Nilsson E, Lister T, Olsson L, Patel J, Yu Q. Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease. Bioorg Med Chem Lett. 2016 Jul 15;26(14):3248-52. doi: 10.1016/j.bmcl.2016.05.066. PubMed PMID: 27265257.
PubChem Compound 6440352
Last Modified Nov 11 2021
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